Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol
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Overview
Description
Acetic acid;bicyclo[521]dec-8-ene-1,7-diol is a chemical compound with the molecular formula C10H16O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol typically involves the reaction of bicyclo[5.2.1]dec-8-ene-1,7-diol with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.2.1]dec-8-ene-1,7-diol: The parent compound without the acetic acid moiety.
Bicyclo[5.2.1]dec-7-en-1-ol: A similar compound with a different hydroxyl group position.
Uniqueness
Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol is unique due to the presence of both the acetic acid and the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89398-44-7 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol |
InChI |
InChI=1S/C10H16O2.2C2H4O2/c11-9-4-2-1-3-5-10(12,8-9)7-6-9;2*1-2(3)4/h6-7,11-12H,1-5,8H2;2*1H3,(H,3,4) |
InChI Key |
FFQPHMLFPDCCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2(CC(CC1)(C=C2)O)O |
Origin of Product |
United States |
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